3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole
Overview
Description
3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a methoxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the triazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base such as sodium hydride or potassium carbonate.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through a methylation reaction using methoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions typically involve the use of an acidic or basic medium.
Reduction Reactions: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C). Conditions typically involve the use of a suitable solvent such as ethanol or methanol.
Major Products Formed
Substitution Reactions: Substituted triazoles with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Dihydrotriazoles.
Scientific Research Applications
3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(2-methoxyethoxy)phenol
- 3-bromo-5-(2-methoxyethoxy)pyridine
- 3-bromo-5-methoxyphenylboronic acid
Uniqueness
3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O3/c1-12-3-4-14-7-9-6(8)10-11(7)5-13-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDREJBQUXIWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NN1COC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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